

Fosmanogepix: A Technical Guide to In Vitro and In Vivo Efficacy

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Compound of Interest		
Compound Name:	Fosmanogepix	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in late-stage clinical development for the treatment of invasive fungal infections (IFIs).[1][2][3] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][4][5] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2][6][7] This unique mechanism confers activity against a wide range of yeasts and molds, including multidrug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][6][8] With both intravenous and oral formulations demonstrating high bioavailability (>90%), fosmanogepix offers a versatile treatment option for severe fungal infections.[1][6][8]

Mechanism of Action: Gwt1 Inhibition

Manogepix targets and inhibits the fungal Gwt1 protein, a conserved enzyme that plays a pivotal role in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[9] Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the synthesis of GPI anchors.[6][9]

These GPI anchors are essential for the proper trafficking and anchoring of mannoproteins to the fungal cell wall and cell membrane.[6][9] GPI-anchored mannoproteins are crucial for

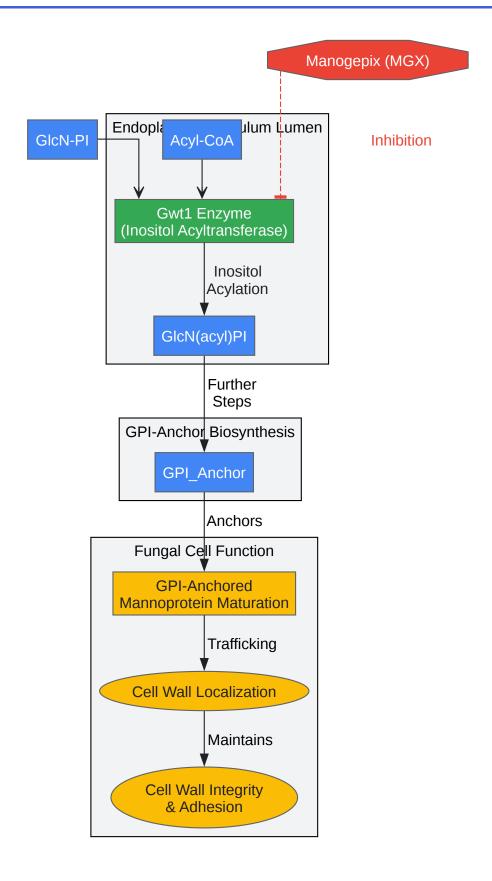






maintaining cell wall integrity, adhesion to host cells, overall pathogenicity, and evasion of the host immune system.[6][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these vital proteins, leading to a loss of fungal cell viability and integrity.[5] This mechanism is specific to fungi, as the closest mammalian ortholog, PIGW, is not sensitive to inhibition by manogepix.[9]





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Mechanism of action of Manogepix via Gwt1 inhibition.



In Vitro Efficacy

Manogepix demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant fungi, including species that are resistant to other antifungal classes.[1][8]

Susceptibility Testing Data

The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values highlight the potency of manogepix against various fungal pathogens.

Table 1: In Vitro Activity of Manogepix (MGX) Against Yeast Species

Organism	No. of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Candida albicans	-	0.002 - 0.03	-	-	[4]
Candida glabrata	-	0.002 - 0.03	-	-	[4]
Candida tropicalis	-	0.002 - 0.03	-	-	[4]
Candida auris	200	0.004 - 0.06	0.03	0.03	[11]
C. auris (Pan- resistant)	6	0.008 - 0.015	-	-	[11]
C. auris (from Phase 2 Trial)	9	0.008 - 0.015 (CLSI)	-	-	[12]

| Cryptococcus neoformans | - | 0.015 - 4 | - | - |[6] |

Note: Manogepix has demonstrated poor in vitro activity against Candida krusei.[4]

Table 2: In Vitro Activity of Manogepix (MGX) Against Molds



Organism	No. of Isolates	Concentration Range (µg/mL)	MEC/MIC Value (µg/mL)	Reference
Aspergillus fumigatus	-	-	MEC <0.03	[6]
Aspergillus flavus	-	-	MEC <0.03	[6]
Aspergillus calidoustus	-	-	MIC ≤0.008	[6]
Scedosporium spp.	-	-	MEC 0.03	[8]

| Fusarium spp. | - | 0.015 - 0.03 | - |[8] |

Activity Against Virulence Factors and Post-Antifungal Effect (PAFE)

Beyond direct growth inhibition, manogepix also affects key fungal virulence factors.

- Adhesion and Germ Tube Formation: In C. albicans, manogepix inhibited adhesion to
 polystyrene with an IC₅₀ of 0.0039 μg/mL and inhibited germ tube formation with an IC₅₀ of
 0.0071 μg/mL.[1] It also reduced the cell surface expression of the Als1 adhesin protein in a
 concentration-dependent manner.[9]
- Post-Antifungal Effect (PAFE): Manogepix demonstrates a prolonged PAFE, suppressing fungal regrowth long after the drug concentration falls below the MIC.[1]
 - In Vitro PAFE: For C. albicans exposed to 4x, 16x, and 64x MIC for 3 hours, the PAFE values were 1.8, 3.9, and 4.6 hours, respectively.[1]
 - In Vivo PAFE: In a neutropenic mouse model, a long in vivo PAFE of approximately 10 hours was observed after serum drug levels fell below the MIC, which contributes to its clinical efficacy.[1]

Experimental Protocols: In Vitro Methods



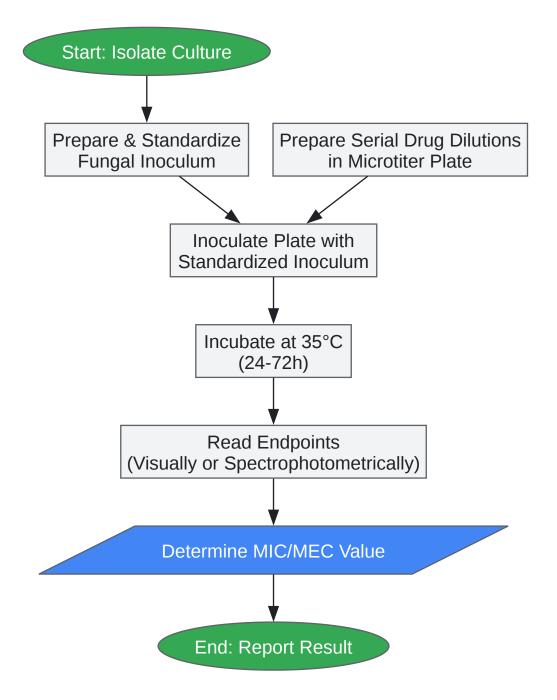
Standardized methodologies are crucial for assessing the in vitro activity of novel antifungal agents.

Antifungal Susceptibility Testing (AST)

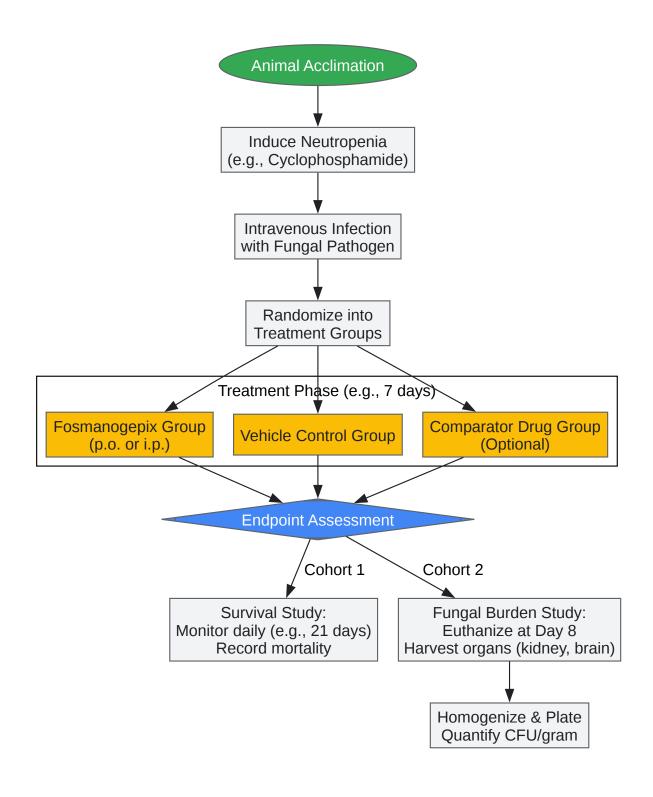
The in vitro activity of manogepix is primarily determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

- Principle: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in a liquid growth medium within microtiter plates. The MIC is determined after a specified incubation period.
- Methodology (CLSI M27-A3/M38-A2):
 - o Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the density is adjusted using a spectrophotometer to a final concentration of $0.5-2.5 \times 10^3$ CFU/mL for yeasts or $0.4-5 \times 10^4$ CFU/mL for molds.
 - Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
 - Inoculation and Incubation: The standardized fungal inoculum is added to each well.
 Plates are incubated at 35°C for 24–48 hours for yeasts or up to 72 hours for molds.
 - Endpoint Reading:
 - MIC (for yeasts): The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[13]
 - MEC (for molds): For filamentous fungi, manogepix induces abnormal, compact hyphal growth. The MEC is the lowest drug concentration at which these morphological changes are observed microscopically.[10]
- Quality Control: Standard ATCC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are included to ensure the validity of the results.[13]









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